molecular formula C18H20N4O4 B432813 2-(3,6-dinitrocarbazol-9-yl)-N,N-diethylethanamine CAS No. 324780-02-1

2-(3,6-dinitrocarbazol-9-yl)-N,N-diethylethanamine

Cat. No. B432813
CAS RN: 324780-02-1
M. Wt: 356.4g/mol
InChI Key: GRXHSPDYFQLEAA-UHFFFAOYSA-N
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Description

Carbazole derivatives encompass nitrogen-containing aromatic heterocyclic conducting polymers . They have excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability . This makes them potential candidates in the field of nanodevices, rechargeable batteries, and electrochemical transistors .


Synthesis Analysis

Carbazole moieties can be electropolymerized in two different methods resulting in the formation of poly (2,7-carbazole)s or poly (3,6-carbazole)s derivatives . The preparation of carbazole having functionalization in 3,6 position and N-vinyl carbazole from 9H-carbazole are quite simple .


Molecular Structure Analysis

The fundamental difference between these two polymers is in the bandgap energies and effectual conjugation length . Poly (2,7-carbazole) exhibits more extended conjugation length because of the presence of lower bandgap energy values and the presence of poly para phenylene (PPP) like structure .


Chemical Reactions Analysis

Carbazole units are more advantageous because of their intriguing properties includes the presence of bridged biphenyl unit providing a material with a lower bandgap, the inexpensive raw material (9H-carbazole), and the natural functionalizing ability of nitrogen atom .


Physical And Chemical Properties Analysis

Carbazole (CZ) based polymeric and oligomeric compounds have versatility in functionalization, excellent electrical, electrochemical properties, good environmental stability, and unique optical properties .

Scientific Research Applications

Charge-Transfer Complex Formation

2-(3,6-dinitrocarbazol-9-yl)-N,N-diethylethanamine is related to carbazole compounds which are known for forming charge-transfer complexes. For instance, 1,n-bis(3,6-diethylcarbazol-9-yl)alkanes were synthesized and studied for their ability to form charge-transfer complexes with π-acceptors like p-chloranil, tetracyanoethylene, and tetracyanoquinodimethane. The complexations were weak but significant, driven by slightly negative formation enthalpies, indicating potential applications in electronic materials and molecular electronics (Asker & Filiz, 2013).

Molecular Spectra and Semiconductor Properties

In the realm of optoelectronics and semiconductors, this compound's derivative compounds show significant properties. For example, a derivative was studied using Density Functional Theory and Time-dependent Density Functional Theory methods, revealing its potential as an organic semiconductor material with excellent luminescence properties. This indicates its applicability in OLEDs and other light-emitting devices (Li Xiao-ru, 2013).

Electrochromic and Electrochemical Properties

Carbazole derivatives also demonstrate promising electrochromic and electrochemical properties. Compounds with a carbazole ring were synthesized and displayed reversible electrochromic behavior, indicating their suitability for applications like smart windows and displays. The electrogenerated polymer films from these compounds showcased strong color changes upon electro-oxidation, switchable by potential modulation, suggesting their use in electrochromic devices (Hsiao & Hsueh, 2015).

Photophysical Behavior

Furthermore, the photophysical behavior of nitrocarbazoles, closely related to this compound, was investigated, revealing insights into their absorption spectra, triplet state transient spectra, and phosphorescence emission. This knowledge is crucial for their application in UV-MALDI (Matrix-Assisted Laser Desorption/Ionization) matrices, a technique used in mass spectrometry for analyzing large biomolecules (Bonesi et al., 2007).

Mechanism of Action

In contrast, hole transport ensues through the radical cation hopping of the carbazole group .

Future Directions

Carbazole-based compounds have been studied for more than 30 years due to their potential applications in various fields . They are expected to continue to be a focus of research in the future.

properties

IUPAC Name

2-(3,6-dinitrocarbazol-9-yl)-N,N-diethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4/c1-3-19(4-2)9-10-20-17-7-5-13(21(23)24)11-15(17)16-12-14(22(25)26)6-8-18(16)20/h5-8,11-12H,3-4,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRXHSPDYFQLEAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C2=C(C=C(C=C2)[N+](=O)[O-])C3=C1C=CC(=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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